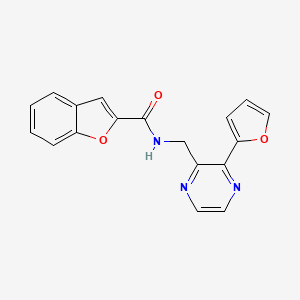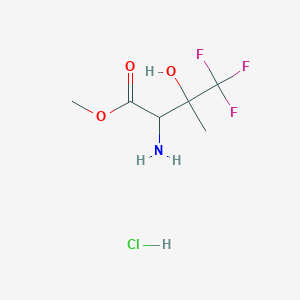
4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide is a chemical compound with the molecular formula C17H20N2O4S and a molecular weight of 348.42
準備方法
The synthesis of 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-ethylphenol, which is then reacted with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is further reacted with sulfonyl chloride to produce 4-ethylphenoxyethylsulfonyl chloride. Finally, the sulfonyl chloride is reacted with 4-aminobenzamide to yield the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the ethyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonamide group, reducing it to a sulfonic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may be used in assays to investigate enzyme inhibition or protein binding.
Medicine: The compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
類似化合物との比較
4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide can be compared with other similar compounds, such as:
4-(2-(4-Methylphenoxy)ethylsulfonamido)benzamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
4-(2-(4-Propylphenoxy)ethylsulfonamido)benzamide: The presence of a propyl group introduces additional steric hindrance, potentially altering the compound’s interactions with molecular targets.
4-(2-(4-Butylphenoxy)ethylsulfonamido)benzamide: The butyl group increases the hydrophobicity of the compound, which may influence its solubility and membrane permeability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-[2-(4-ethylphenoxy)ethylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-13-3-9-16(10-4-13)23-11-12-24(21,22)19-15-7-5-14(6-8-15)17(18)20/h3-10,19H,2,11-12H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOJQYIGWPOCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2720771.png)

![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide](/img/structure/B2720775.png)

![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2720781.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2720784.png)
![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)

![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)
![2-Methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}benzamide](/img/structure/B2720793.png)
![N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE](/img/structure/B2720794.png)
